4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(prop-2-en-1-yl)piperazine-1-carboxamide
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Overview
Description
4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(prop-2-en-1-yl)piperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with a fluoro and methoxyphenyl group, and a piperazine ring linked to a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The fluoro and methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide, while methoxylation can be done using methanol in the presence of a strong acid.
Coupling with Piperazine: The final step involves coupling the substituted pyrimidine with piperazine-1-carboxamide. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(prop-2-en-1-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(prop-2-en-1-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-chloro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(prop-2-en-1-yl)piperazine-1-carboxamide
- 4-[5-bromo-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(prop-2-en-1-yl)piperazine-1-carboxamide
Uniqueness
4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(prop-2-en-1-yl)piperazine-1-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-prop-2-enylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-3-8-21-19(26)25-11-9-24(10-12-25)18-16(20)17(22-13-23-18)14-4-6-15(27-2)7-5-14/h3-7,13H,1,8-12H2,2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHURHLLRHEEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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